molecular formula C16H23N3O2S B2706984 4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE CAS No. 933203-80-6

4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE

Cat. No.: B2706984
CAS No.: 933203-80-6
M. Wt: 321.44
InChI Key: YAGOUXKZAVGPJH-UHFFFAOYSA-N
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Description

4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE is a heterocyclic compound with a molecular formula of C16H23N3O2S and a molecular weight of 321.44 g/mol. This compound features a quinazolinone core structure, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazolinone core with a suitable thiol reagent, such as 2-mercaptoethanol, under mild conditions.

    Attachment of the Azepane Moiety: The azepane moiety is attached via a nucleophilic substitution reaction, where the azepane derivative reacts with the thioether intermediate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The azepane moiety can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core structure but differ in their substituents and biological activities.

    Thioether-Linked Compounds: Compounds such as 4-[(2-mercaptoethyl)thio]-quinazolinone derivatives have similar thioether linkages but may have different pharmacological properties.

Uniqueness

4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE is unique due to the presence of the azepane moiety, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other quinazolinone derivatives and enhances its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-14(19-9-5-1-2-6-10-19)11-22-15-12-7-3-4-8-13(12)17-16(21)18-15/h1-11H2,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGOUXKZAVGPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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